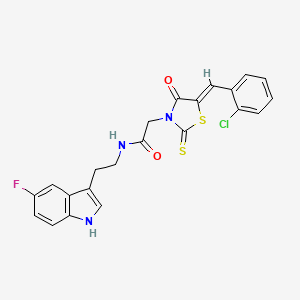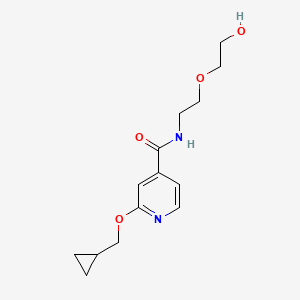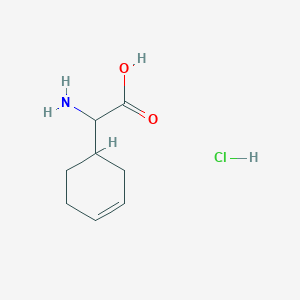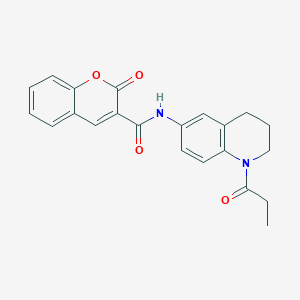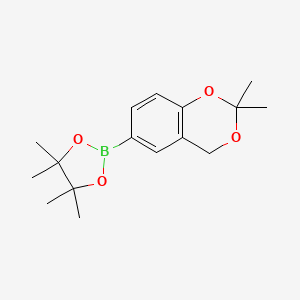
2-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a complex organic molecule that is likely to have a structure based on a benzodioxin backbone with a dioxaborolane moiety. While the specific compound is not directly discussed in the provided papers, related compounds and their properties are explored, which can give insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-1,3,2-dioxaborolanes, involves the preparation of dioxaborolane derivatives through reactions with amines or alcohols . For example, the reaction of 2-dimethylamino-1,3,2-dioxaborolane with phenyl isocyanate is exocyclic, indicating that the amino group has a higher migratory aptitude than the alkoxy group . This suggests that the synthesis of the compound might involve similar strategies, utilizing the reactivity of the dioxaborolane ring.
Molecular Structure Analysis
The molecular structure of a related compound, 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been determined using single-crystal X-ray diffractometer data . The structure contains a tetracoordinated boron atom, and the molecule consists of a planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring . This information can be extrapolated to hypothesize that the compound of interest may also feature a tetracoordinated boron atom within a similar heterocyclic framework.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from studies such as the Diels-Alder reaction of 2,3-dihydro-2,3-dimethylene-1,4-benzodioxin, which readily undergoes cycloaddition with various dienophiles . This indicates that the benzodioxin moiety in the compound of interest may also participate in cycloaddition reactions. Additionally, the reactivity of the dioxaborolane ring towards nucleophiles, as seen in the synthesis of 2-amino-1,3,2-dioxaborolanes, suggests that the compound may exhibit similar reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar compounds. For instance, the crystal structure analysis of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides data on lattice constants and density, which could be comparable to the compound . The reactivity of the dioxaborolane ring with nucleophiles and the potential for cycloaddition reactions also contribute to the chemical properties of the compound .
科学的研究の応用
Crystallographic Studies
The compound has been characterized in the context of crystallography, where its structural features have been detailed. For example, Clegg et al. (1996) analyzed a related compound, highlighting its molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with other molecules Clegg, W., Scott, A. J., Dai, C., Lesley, G., Marder, T., Norman, N. C., & Farrugia, L. (1996). Acta Crystallographica Section C.
Synthesis and Structural Characterization
Research on synthesis and structural characterization has provided insights into the reactivity and potential applications of this compound in organic synthesis. For instance, Wu et al. (2021) focused on the synthesis and crystal structure of related compounds, exploring their vibrational properties and theoretical calculations to understand their behavior in different environments Wu, Q., Chen, Y., Chen, D., & Zhou, Z. (2021). Journal of Molecular Structure.
Applications in Material Science
The compound has shown potential in material science, particularly in the development of novel materials with specific properties. Gao et al. (2014) studied its use in curing epoxy resins, revealing its effectiveness and the underlying mechanisms, which could be beneficial for developing advanced composite materials Gao, Y., Liu, S., Zhao, J., Jiang, Z., & Yuan, Y. (2014). Chemical Journal of Chinese Universities.
Fluorescence Imaging and Sensing
In the field of fluorescence imaging and sensing, Tian et al. (2017) developed a novel probe based on a similar structure for detecting benzoyl peroxide in real samples and zebrafish, showcasing the compound's utility in biomedical imaging and analytical chemistry Tian, X., Li, Z., Pang, Y., Li, D., & Yang, X. (2017). Journal of Agricultural and Food Chemistry.
Safety and Hazards
特性
IUPAC Name |
2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-14(2)15(3,4)21-17(20-14)12-7-8-13-11(9-12)10-18-16(5,6)19-13/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLCKAQTQQLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

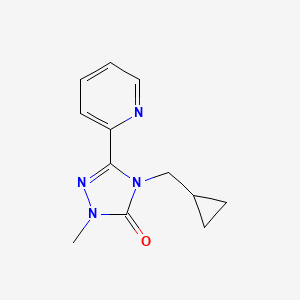
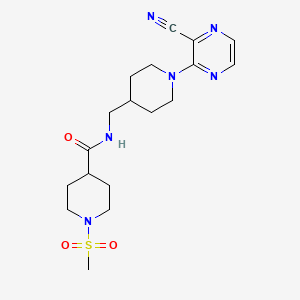
![N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2504515.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)
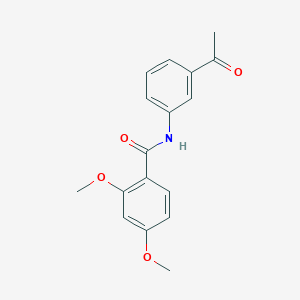
![N-(3,4-dimethoxyphenethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2504522.png)
![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)
![2-methoxy-5-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2504524.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)
